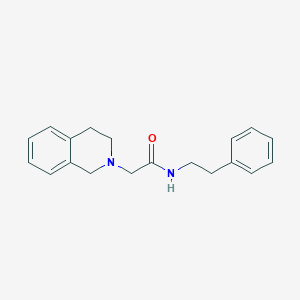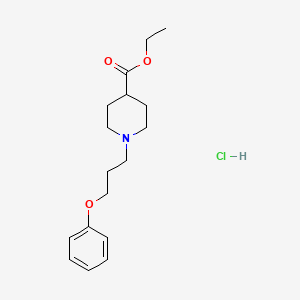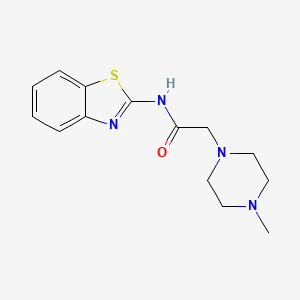![molecular formula C17H18N4OS B5356329 2-{4-ethyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5356329.png)
2-{4-ethyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-ethyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine, also known as EMT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMT is a small molecule that belongs to the class of triazolopyridine derivatives. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 2-{4-ethyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to exhibit anti-microbial activity by disrupting the cell membrane of microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-{4-ethyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-{4-ethyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. One direction is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another direction is the study of the potential synergistic effects of this compound with other compounds. Additionally, the development of this compound-based therapeutics for the treatment of various diseases, including cancer and inflammatory disorders, is an area of active research.
Méthodes De Synthèse
The synthesis of 2-{4-ethyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine involves several steps, including the reaction of ethyl-2-bromo-4,5-dimethylpyridine-3-carboxylate with sodium azide, followed by the reaction of the resulting compound with 3-methoxybenzyl chloride. The final step involves the reaction of the resulting compound with potassium thioacetate to yield this compound.
Applications De Recherche Scientifique
2-{4-ethyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to exhibit anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.
Propriétés
IUPAC Name |
2-[4-ethyl-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-3-21-16(15-9-4-5-10-18-15)19-20-17(21)23-12-13-7-6-8-14(11-13)22-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKWGHQBDJDQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-5-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]carbonyl}-1,3-thiazol-2-amine](/img/structure/B5356264.png)
![rel-(1S,3R)-3-amino-N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}cyclopentanecarboxamide hydrochloride](/img/structure/B5356268.png)
![N-[(5-phenyl-2-furyl)methyl]ethanamine hydrochloride](/img/structure/B5356274.png)


![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-(pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5356288.png)
![rel-(4aS,8aR)-6-(1-isoquinolinyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5356290.png)

![4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5356307.png)
![1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B5356323.png)
![1-{[6-(2,3-dimethylphenyl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5356325.png)
![4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzamide](/img/structure/B5356326.png)
